Phenkapton

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical and Physical Properties

The table below summarizes the key chemical identity and physical properties of Phenkapton [1] [2] [3].

| Property | Value / Description |

|---|---|

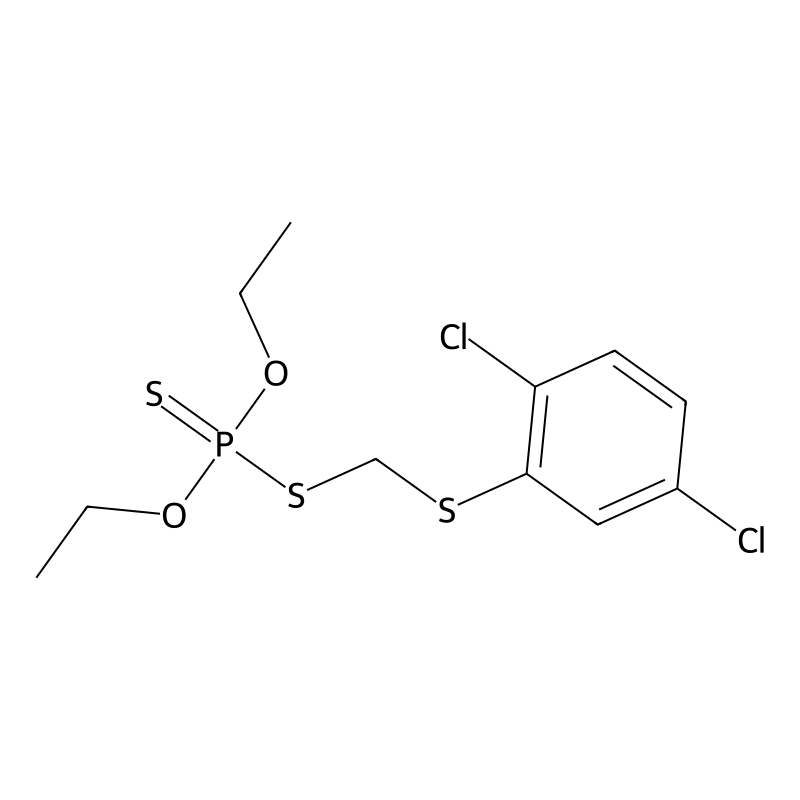

| IUPAC Name | S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate [1] [3] |

| CAS Registry No. | 2275-14-1 [1] [2] [4] |

| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] [2] [4] |

| Molecular Mass | 377.31 g/mol [1] [2] |

| Physical State | Liquid (technical grade) [1] |

| Water Solubility | 0.044 mg/L @ 20°C (Low) [1] |

| Octanol-Water Partition Coeff. (Log P) | 5.84 (High) [1] |

| Density | 1.35 g/ml [1] |

Mode of Action and Toxicology

This compound's biological activity and associated risks are characterized as follows.

| Aspect | Description |

|---|---|

| Mode of Action | Acetylcholinesterase (AChE) inhibitor (IRAC Group 1B) [1]. |

| Mammalian Toxicity (Acute Oral LD₅₀) | 44 mg/kg (Rat, High toxicity) [1] |

| GHS Hazard Statements | H301: Toxic if swallowed. H317: May cause allergic skin reaction. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long-lasting effects [2]. |

| Ecotoxicity | Classified as a "Forever chemical" due to high aquatic toxicity and bioaccumulation potential (BCF >2000) [1]. Toxic to bees [2]. |

The following diagram illustrates the mechanism of acetylcholinesterase inhibition, which is the mode of action for this compound and other organophosphate insecticides.

Historical and Regulatory Status

This compound is a historical pesticide with the following context [1]:

- Introduction and Obsolescence: First synthesized around 1955. Its phase-out began in the 1990s, and it is now considered obsolete.

- Regulatory Status: Not approved for use under the EC Regulation 1107/2009.

- Example Products: Marketed under trade names such as Phenatol and Phenudin, primarily by Ciba-Geigy.

Experimental and Handling Protocols

Note on Use: The following information is for research purposes only. This compound is not approved for practical use.

Sample Preparation and Analysis

For analytical purposes, this compound is typically dissolved in acetonitrile. Certified reference materials are available as solutions (e.g., 10.0 µg/ml or 100 µg/ml in acetonitrile) or as a solid (neat compound) [2].

- Storage: The solid compound and solutions should be stored at -20°C [2].

- Handling: To prepare samples for analysis, serial dilutions of the stock solution can be made using volumetric flasks to achieve the desired working concentrations.

Toxicity Bioassay Concept

While a specific protocol for this compound is not provided in the search results, the leaf dip method is a standard for evaluating insecticide toxicity against aphids and mites [5]. The general workflow is as follows:

Safety and Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, strict safety protocols are essential [2]:

- Respiratory Protection: Use a respiratory filter device for brief exposure or self-contained apparatus for longer exposure.

- Eye Protection: Tightly sealed goggles to prevent serious eye irritation.

- Hand Protection: Wear protective gloves made of nitrile rubber (NBR) that are impermeable and resistant to the substance.

- General Hygiene: Wash hands before breaks and after work. Avoid all contact with skin and eyes. Immediately remove contaminated clothing.

Research Significance and Alternatives

This compound serves as a historical case study in pesticide development and resistance. Documented resistance in pest mites like Panonychus ulmi and Tetranychus urticae underscores the challenges of relying on single-mode-of-action insecticides [1]. Current research focuses on novel insecticides with unique modes of action (e.g., afidopyropen) and Integrated Pest Management (IPM) strategies to delay resistance and reduce environmental impact [5].

References

- 1. This compound (Ref: ENT 25585 ) - AERU [sitem.herts.ac.uk]

- 2. This compound | 1X5MG | C11H15Cl2O2PS3 | 674828 [hpc-standards.com]

- 3. This compound data sheet [bcpcpesticidecompendium.org]

- 4. Buy this compound | 2275-14-1 [smolecule.com]

- 5. Evaluation of Insecticide Toxicity and Field Performance ... [mdpi.com]

introduction to Phenkapton organophosphorus pesticide

Phenkapton Technical Profile

This compound is an organophosphorus compound that was historically used as an insecticide and acaricide (a pesticide that targets mites and ticks). Its core chemical identity is summarized below [1] [2]:

| Property | Value / Description |

|---|---|

| CAS Registry Number | 2275-14-1 [1] [2] |

| IUPAC Name | S-{[(2,5-Dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate [1] [2] |

| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] [2] |

| Molecular Mass | 377.31 g/mol [1] [2] |

| Canonical SMILES | CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl [1] [2] |

| Mode of Action | Acetylcholinesterase (AChE) inhibitor (IRAC Group 1B) [2] |

Physicochemical & Environmental Fate Data

The following table consolidates key data on the compound's properties and environmental behavior [2]:

| Parameter | Value | Classification / Implication |

|---|---|---|

| Physical State | Liquid | - |

| Water Solubility | 0.044 mg/L (at 20°C, pH 7) | Very low |

| Octanol-Water Partition Coefficient (Log P) | 5.84 | High (Indicates high lipophilicity and potential for bioaccumulation) |

| Density | 1.35 g/mL | - |

| Mammalian Acute Oral LD₅₀ | 44 mg/kg | High toxicity |

| Regulatory Status (EU) | Not approved | Considered obsolete |

Applications and History

This compound was introduced around 1955 and was used to control pests such as red spider mites, thrips, and mealybugs on crops including fruit trees (e.g., apples, pears), vegetables, cotton, and ornamentals [2]. It was typically formulated as an emulsifiable concentrate or wettable powder [2]. However, its use was phased out beginning in the 1990s, and it is now regarded as an obsolete pesticide that is not approved for use in the European Union [2].

Hazards and Resistance

- Toxicity: As an organophosphorus compound and AChE inhibitor, this compound is highly toxic. Evidence for this includes its low mammalian acute oral LD₅₀ of 44 mg/kg [2]. Related compounds like Methyl this compound are confirmed cholinesterase inhibitors, with exposure leading to symptoms such as sweating, pinpoint pupils, muscle spasms, and respiratory distress [3].

- Environmental Concern: Its high log P value (5.84) classifies it as a potential "forever chemical" with a significant tendency to bioaccumulate in organisms [2].

- Pest Resistance: Recorded resistance to this compound has been documented in several mite species, including Panonychus ulmi and Tetranychus urticae [2]. This is a common issue with organophosphates and other pesticides, where overuse selects for resistant pest populations [4] [5].

Experimental Bioassay Concept

While specific protocols for this compound were not located, a general bioassay method for detecting antimetabolite toxins (which function differently from organophosphates) is described in the literature and can serve as a conceptual reference [6].

The following diagram outlines the key steps in this microbial inhibition bioassay:

This workflow visualizes a general microbial inhibition bioassay, adapted from methods used to detect other toxins [6].

Key Takeaways for Researchers

- Status: this compound is a legacy organophosphate of historical interest rather than a compound for current development, due to its high toxicity and environmental persistence.

- Core Mechanism: It is a classic acetylcholinesterase inhibitor, sharing this mechanism with other organophosphates and carbamates.

- Data Gaps: Detailed modern toxicokinetic studies, metabolic pathways in non-target organisms, and specific enzymatic assays were not found in the search results.

References

- 1. Buy this compound | 2275-14-1 [smolecule.com]

- 2. This compound (Ref: ENT 25585 ) - AERU [sitem.herts.ac.uk]

- 3. METHYL this compound - NOAA - CAMEO Chemicals [cameochemicals.noaa.gov]

- 4. The Magnitude of the Resistance Problem | Pesticide Resistance ... [nap.nationalacademies.org]

- 5. 14.5 Drug Resistance - Microbiology | OpenStax [openstax.org]

- 6. Chemical and Metabolic Aspects of Antimetabolite Toxins ... [pmc.ncbi.nlm.nih.gov]

Phenkapton environmental fate and behavior

Chemical Identity and Key Properties

The table below summarizes the fundamental identifiers and properties of Phenkapton.

| Property | Description |

|---|---|

| IUPAC Name | S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate [1] |

| CAS Number | 2275-14-1 [1] [2] [3] |

| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] [3] |

| Chemical Structure |  |

| Regulatory Status | Not approved in the EU; considered obsolete [1]. |

The following table outlines the physical-chemical properties that dictate this compound's behavior in the environment.

| Parameter | Value | Environmental Implication |

|---|---|---|

| Water Solubility (at 20°C) | 0.044 mg/L (Low) [1] | Low mobility in water; will tend to bind to soil and sediment. |

| Octanol-Water Partition Coefficient (Log P) | 5.84 (High) [1] | High potential to accumulate in fatty tissues (bioaccumulate). |

| Mode of Action | Acetylcholinesterase (AchE) inhibitor [1] | Toxic to nervous systems of target and non-target organisms. |

Environmental Fate and Behavior

This compound's physical-chemical properties, particularly its low solubility and high Log P, point to specific environmental pathways.

Conceptual model of this compound's environmental distribution, governed by its high lipophilicity and low solubility.

Persistence and Bioaccumulation Potential: this compound is classified as a "forever chemical" due to its high aquatic toxicity and bioaccumulation potential, with a bioconcentration factor (BCF) likely exceeding 2000 L/kg [1]. This means it can build up in organisms to levels much higher than in the surrounding environment.

Sorption to Sediments: The strong tendency of hydrophobic organic pollutants like this compound to sorb to sediments is a critical process that influences their reactivity, transport, and bioavailability [4]. Sorption isotherms can be used to understand this behavior at equilibrium [4]. The degree of sorption is influenced by the sediment's organic carbon content and quality [5] [6]. Even minor differences in organic carbon properties can lead to significant variations in sorption kinetics and equilibrium concentrations [5].

Analytical Methods and Experimental Protocols

Monitoring this compound requires sensitive and precise analytical techniques. High-quality reference materials are available for accurate residue analysis in food and environmental samples [2].

Sample Preparation and Analysis:

- Extraction: Common techniques include liquid-liquid extraction for water samples and solid-phase extraction for more complex matrices.

- Analysis: Primary determination is performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS) or GC-MS/MS [7]. These methods separate the chemical from others in the sample and provide a unique fingerprint for identification and quantification.

Protocol: Sorption Experiments for Sediment-Water Partitioning This methodology helps determine the distribution of a pesticide between water and sediment [4].

- Sediment Collection and Preparation: Collect sediment from the area of interest. Freeze-dry the sample and characterize its properties, including organic carbon fraction (foc), elemental composition, and grain size [4].

- Experimental Setup: Prepare a slurry by mixing the sediment with water (e.g., artificial seawater). Spike the slurry with this compound. Use controls (e.g., with NaN₃) to account for abiotic processes and solute losses to container walls [4].

- Equilibration and Sampling: Equilibrate the mixtures on a shaking device. The time to reach equilibrium can be long (weeks). Periodically, centrifuge the samples to separate the sediment from the aqueous phase [4].

- Analysis and Calculation: Analyze the concentration of this compound in the water phase. The sorption coefficient (Kd) is calculated as the ratio of the concentration sorbed to the sediment (mg/kg) to the concentration in the water (mg/L) at equilibrium. This Kd value can be normalized to the sediment's organic carbon content (Koc) to allow for better comparison across different sediment types.

Toxicity and Regulatory Overview

| Aspect | Details |

|---|---|

| Mammalian Toxicity | Acute oral LD₅₀ of 44 mg/kg in mammals, classified as highly toxic [1]. |

| Aquatic Toxicity | Rated "Very High" for both acute and chronic aquatic toxicity [8]. |

| Resistance | Recorded resistance in several mite species (e.g., Tetranychus urticae) [1]. |

Key Insights for Researchers

- Focus on Legacy Contamination: Given its obsolete status, research should focus on its persistence in sediments and potential bioaccumulation in food webs.

- Prioritize Advanced Analytics: Reliable detection requires sophisticated methods like GC-MS/MS and the use of certified reference materials [2] [7].

- Consider Bioavailability: Total concentration in sediment is a poor predictor of risk. Chemical activity or freely dissolved concentration measured via passive sampling offers a more accurate measure of bioavailability and potential toxicity [5].

References

- 1. This compound (Ref: ENT 25585 ) - AERU [sitem.herts.ac.uk]

- 2. Reference Materials – Accurate Residue Analysis... This compound [hpc-standards.com]

- 3. Buy this compound | 2275-14-1 [smolecule.com]

- 4. Sorption and competition of two persistent organic ... [sciencedirect.com]

- 5. Chemical Activity‐Based Loading of Artificial Sediments with ... [academic.oup.com]

- 6. Studies on the sorption behaviors of phenanthrene ... [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of pesticides used at the agricultural land ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound [sas-bak.cmdm.tw]

Phenkapton toxicity profile and safety data

Chemical Identity and Properties

Phenkapton is an organothiophosphate insecticide and acaricide that is now considered obsolete [1].

| Property | Value |

|---|---|

| CAS Number | 2275-14-1 [2] [1] [3] |

| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ [2] [1] [3] |

| Molecular Weight | 377.31 g/mol [2] [1] [3] |

| Physical State | Liquid; can also be supplied as a white powder [2] [1] |

| Density | 1.35 - 1.44 g/cm³ [2] [1] |

| Octanol-Water Partition Coefficient (Log P) | 5.84 [1] |

| Water Solubility | 0.044 mg/L (at 20 °C, pH 7) [1] |

Hazard and Toxicity Profile

This compound is classified as harmful and poses particular risks to aquatic environments [2].

| Aspect | Classification and Data |

|---|

| GHS Hazard Statements | H301: Toxic if swallowed. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long-lasting effects [2]. | | Acute Oral Toxicity (LD₅₀) | Rat (Female): 44 - 268 mg/kg [2] [1] Rat (Male): 1,732 mg/kg [2] | | Acute Dermal Toxicity (LD₅₀) | Rabbit: > 5,000 mg/kg [2] | | Acute Inhalation Toxicity (LC₅₀) | Rat: > 2,000 mg/m³ [2] | | Eye Irritation | Causes moderate to serious eye irritation [2] | | Skin Sensitization | May cause an allergic skin reaction [2] | | Ecotoxicity | Very toxic to aquatic life; also noted as toxic to bees [2] [1] | | Mode of Action (in pests) | Acetylcholinesterase (AChE) inhibitor [1] |

The following diagram illustrates the core neurotoxic mechanism of organophosphate pesticides like this compound.

Figure 1: Mechanism of acetylcholinesterase (AChE) inhibition by this compound, leading to neurotoxicity.

Safety and Handling Procedures

The safety data is based on standardized hazard classifications and safety data sheets (SDS) [2].

| Area | Recommendations |

|---|

| Personal Protection | Respiratory: Use air-purifying respirators in case of brief exposure. Hands: Wear protective gloves (e.g., Nitrile rubber). Eyes: Wear tightly sealed goggles. Body: Wear complete chemical-protective suit [2]. | | Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid dust and aerosol formation. Use with adequate ventilation. Do not eat, drink, or smoke when handling. Wash hands after use [2]. | | Storage Conditions | Store in a cool, well-ventilated place. Keep container tightly closed. Recommended storage: -20°C for solid, 2-8°C for solutions [2] [4]. | | Spill Response | Wear appropriate protective equipment. Avoid dust formation. Collect spillage with a damp, non-combustible material and place in a container for disposal. Prevent material from entering drains or the environment [2]. | | First Aid | Inhalation: Move to fresh air. Skin contact: Wash with soap and plenty of water. Eye contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. [2] [4] | | Stability & Reactivity | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products in fire include hydrogen chloride, phosphorus oxides, and sulfur oxides [2]. |

Information for Researchers

- Regulatory Status: this compound is not approved for use in the European Union and is considered obsolete, though it may be available in some countries for research purposes [1].

- Key Challenge: As an obsolete compound, detailed experimental protocols from primary literature are scarce in current databases. The most reliable sources are historical pesticide compendiums and safety data sheets from chemical suppliers.

- Substitute Compound: Search results mention "Methyl this compound" (CAS 3735-23-7), which has a different chemical formula (C₉H₁₁Cl₂O₂PS₃) and molecular weight (349.25) [5]. Ensure you are referencing the correct compound.

References

- 1. This compound (Ref: ENT 25585 ) - AERU [sitem.herts.ac.uk]

- 2. This compound | 1X5MG | C11H15Cl2O2PS3 | 674828 [hpc-standards.com]

- 3. This compound CAS#: 2275-14-1 [amp.chemicalbook.com]

- 4. This compound Solution (Solvent: Acetonitrile) | 1X1ML [hpc-standards.com]

- 5. METHYL this compound - NOAA - CAMEO Chemicals [cameochemicals.noaa.gov]

Phenkapton historical use and application

Phenkapton Technical Overview

This compound is an organophosphate insecticide and acaricide that was historically used to control pests like red spider mites, thrips, and mealybugs on crops such as fruit, vegetables, and cotton [1]. Its use has been discontinued and it is not approved under current EC regulations [1].

The compound acts as an acetylcholinesterase (AChE) inhibitor, belonging to the IRAC insecticide resistance class 1B [1]. By inhibiting the AChE enzyme, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to sustained nerve excitation, paralysis, and death in target insects and mites. The following diagram illustrates this mode of action.

Chemical Properties and Environmental Fate

The table below summarizes key physicochemical data for this compound [1].

| Property | Value | Classification |

|---|---|---|

| Chemical Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] | -- |

| Molecular Mass | 377.31 g/mol [1] | -- |

| IUPAC Name | S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [1] | -- |

| CAS RN | 2275-14-1 [1] | -- |

| Water Solubility | 0.044 mg/L (at 20 °C, pH 7) [1] | Low |

| Octanol-Water Partition Coefficient (Log P) | 5.84 [1] | High |

| Bio-concentration Factor (BCF) | Cannot be calculated [1] | -- |

| Mammalian Acute Oral LD₅₀ | 44 mg/kg [1] | High toxicity |

| Status | Obsolete, not approved [1] | -- |

Ecotoxicological Profile and Regulatory Status

This compound presents significant environmental and toxicological concerns [1]:

- High mammalian toxicity, with an acute oral LD₅₀ of 44 mg/kg [1].

- High potential for bioaccumulation, indicated by its high Log P value of 5.84 [1].

- It is classified as a "forever chemical" under environmental hazard rules due to its high aquatic toxicity and potential for bioaccumulation [1].

- The compound is obsolete and its regulatory status is "Not approved" under EC Regulation 1107/2009 [1].

Information Limitations and Further Research

This guide is constrained by the information available in the Pesticide Properties DataBase (PPDB) [1]. As an obsolete compound, detailed primary literature and specific experimental protocols for its synthesis and testing are not readily accessible through current search results.

For further investigation, you may consider:

- Historical Patent Search: Exploring historical patents from the original manufacturer (Ciba-Geigy) may yield more detailed synthesis protocols [1].

- Legacy Regulatory Documents: Searching archives of regulatory agencies like the US EPA for older registration documents could provide additional toxicological and environmental study details.

References

Analytical Protocol for Phenkapton in Environmental Matrices

This protocol provides methodologies for the detection and quantification of Phenkapton in water and soil/sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Preservation

- Water Samples: Collect grab samples in 1L amber glass bottles. If residual chlorine is present, add sodium thiosulfate. Adjust water sample pH to approximately 7.0. Store at 4°C and extract within 7 days [1].

- Soil/Sediment Samples: Collect samples using a stainless-steel corer. Freeze immediately at -20°C and process within 14 days. Before extraction, thaw and air-dry at room temperature, then homogenize and sieve through a 2-mm mesh.

Sample Preparation and Extraction

Solid-Phase Extraction (SPE) for Water Samples This is the recommended method for aqueous samples [1].

- Sorbent: Use C18 or Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL).

- Procedure:

- Condition the cartridge with 5-10 mL of methanol followed by 5-10 mL of reagent water.

- Pass a known volume of water (100-1000 mL) through the cartridge at a flow rate of 5-10 mL/min.

- Dry the cartridge under vacuum for 10-20 minutes.

- Elute the analyte with 5-10 mL of a suitable solvent (e.g., ethyl acetate or methanol).

- Gently evaporate the eluent to near dryness under a stream of nitrogen and reconstitute in 1.0 mL of an appropriate solvent for instrumental analysis.

Solid-Liquid Extraction (SLE) for Soil/Sediment Samples

- Extraction Solvent: Acetone and n-hexane mixture (1:1, v/v) or ethyl acetate.

- Procedure:

- Place 10 g of sample into a centrifuge tube.

- Add 20 mL of extraction solvent and shake vigorously for 1 minute.

- Sonicate for 10-15 minutes, then centrifuge.

- Collect the supernatant and repeat the extraction twice.

- Combine the supernatants, concentrate using a rotary evaporator or nitrogen evaporator, and perform a clean-up step if necessary.

Instrumental Analysis

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) This method is suitable for the relatively low polarity and volatility of this compound [2].

- GC Conditions:

- Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250°C.

- Oven Program: Initial 60°C (hold 2 min), ramp to 300°C at 15°C/min (hold 5 min).

- Carrier Gas: Helium, constant flow 1.0 mL/min.

- Injection: 1 µL, splitless mode.

- MS Conditions:

- Ionization Mode: Electron Impact (EI, 70 eV).

- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 280°C.

- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor key ions based on this compound's fragmentation (e.g., m/z 377, 379, 381 for the molecular ion cluster and characteristic fragments).

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers high sensitivity and specificity, especially for complex matrices [1] [3].

- LC Conditions:

- Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).

- Mobile Phase: (A) Water with 5 mM ammonium acetate; (B) Methanol.

- Gradient: 50% B to 95% B over 10 min, hold 5 min.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5-10 µL.

- MS/MS Conditions:

- Ionization: Electrospray Ionization (ESI) in positive mode.

- Source Parameters: Optimize for capillary voltage, desolvation temperature, and gas flow.

- Acquisition: Multiple Reaction Monitoring (MRM). The precursor ion is

[M+H]+(m/z 378.3). Optimize the collision energy for at least two characteristic product ions for confirmation.

Method Validation Parameters

For any analytical method, key validation parameters should be established. The table below outlines typical performance characteristics to target based on environmental analysis guidelines [4].

Table 1: Target Method Validation Performance Characteristics for this compound

| Parameter | Target Value / Performance |

|---|---|

| Linear Range | 1 - 500 µg/L (or ng/g) |

| Limit of Detection (LOD) | ≤ 0.1 µg/L (or ng/g) |

| Limit of Quantification (LOQ) | ≤ 0.5 µg/L (or ng/g) |

| Accuracy (Recovery) | 70 - 120% |

| Precision (% RSD) | < 15% (at LOQ: < 20%) |

Chemical Properties & Analytical Considerations

- IUPAC Name: S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [5]

- CAS RN: 2275-14-1 [5]

- Molecular Formula: C₁₁H₁₅Cl₂O₂PS₃ [5]

- Log P: 5.84 [5]. This high lipophilicity indicates a strong tendency to adsorb to organic matter in soil and sediment and a potential for bioaccumulation. Extraction methods must be designed to efficiently desorb the analyte from these matrices.

- Water Solubility: 0.044 mg/L at 20°C [5]. This very low solubility necessitates the preconcentration of large water volumes (e.g., via SPE) to achieve low detection limits.

- Mode of Action: Acetylcholinesterase (AChE) inhibitor [5].

Experimental Workflow

The following diagram outlines the complete analytical procedure from sample collection to data analysis.

Important Notes for Researchers

- No Single Ideal Method: Given the structural diversity of environmental contaminants and matrix effects, a combined analytical approach using complementary techniques (e.g., both GC-MS and LC-MS/MS) is often necessary for high-confidence identification [3].

- Quality Control: Include procedural blanks, matrix spikes, and continuing calibration verification in every batch of samples to ensure data quality and monitor for contamination.

- Reference Standards: The analysis is highly dependent on the availability of a certified reference standard of this compound for accurate quantification and confirmation.

References

- 1. An Overview of Analytical Methods to Determine ... [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments on Mass Spectrometry for the ... [intechopen.com]

- 3. Analytical detection of New Psychoactive Substances in ... [revista.rbc.org.br]

- 4. Reporting the limits of detection and quantification for... | CoLab [colab.ws]

- 5. (Ref: ENT 25585 ) this compound [sitem.herts.ac.uk]

An Introduction to GC-MS Analysis for Pesticide Residues

Gas chromatography–mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely regarded as a "gold standard" for forensic substance identification, including pesticide analysis, due to its high specificity [1].

The instrumentation consists of two main components: the gas chromatograph, which separates the components of a mixture using a capillary column, and the mass spectrometer, which ionizes the separated molecules, fragments them, and detects the fragments based on their mass-to-charge ratio (m/z) [1]. This combination is particularly powerful because it is highly unlikely that two different molecules will behave identically in both the gas chromatograph and the mass spectrometer, allowing for confident identification [1].

For the analysis of volatile organic compounds, a purge and trap (P&T) concentrator system is often used. This system extracts volatile analytes by purging the sample with an inert gas and trapping them on an adsorbent material, which is then heated to introduce the compounds to the GC-MS column [1]. This technique is especially suited for aromatic compounds associated with petroleum, and may be applicable to certain pesticides.

A Proposed Workflow for Method Development

The following diagram outlines a general experimental workflow for developing a GC-MS method for pesticide residue analysis. You would need to fill in the specific details for Phenkapton through further research.

Key Technical Considerations for Your Protocol

When translating the general workflow into a detailed protocol, you must make several technical decisions. The table below summarizes critical parameters and the questions your protocol needs to answer.

| Protocol Component | Key Considerations for this compound |

|---|---|

| Sample Preparation | Choice of extraction solvent (e.g., ethyl acetate, acetone, hexane); need for clean-up steps (e.g., SPE, GPC). |

| Derivatization | Is this compound or its metabolites amenable to silylation, acylation, or alkylation to improve volatility/detection? [2] |

| GC Separation | Optimal capillary column dimensions and stationary phase; precise temperature program (ramp rates, hold times). |

| MS Ionization | Use standard 70 eV Electron Ionization (EI) for library-searchable spectra [1] or softer Chemical Ionization (CI) for molecular ion info [1]. |

| Data Acquisition & Analysis | Use Full Scan for untargeted analysis or Selected Ion Monitoring (SIM) for better sensitivity in targeted analysis [1]. |

A crucial step in sample preparation may involve derivatization. This chemical modification of the analyte is often used in GC-MS to improve the analysis by increasing volatility, enhancing thermal stability, and reducing peak tailing by blocking active hydrogens in functional groups like -OH, -COOH, and -NH2 [2]. Common derivatization techniques include silylation, acylation, and alkylation. You will need to investigate whether this compound requires derivatization for optimal analysis.

Guidance for Locating this compound-Specific Information

To transform this general framework into a specific protocol for this compound, I suggest you pursue the following avenues:

- Consult Regulatory Method Databases: Search for official methods from organizations like the US Environmental Protection Agency (EPA), Food and Agriculture Organization (FAO), or the European Committee for Standardization (CEN). They often publish validated methods for specific pesticides in various matrices.

- Search Scientific Literature: Use academic databases (e.g., Scopus, Web of Science, Google Scholar) with keywords such as "this compound GC-MS," "this compound residue analysis," and "organophosphorus pesticide GC-MS."

- Review Manufacturer's Documentation: If this compound is available as an analytical standard, the manufacturer (e.g., ChemService, Dr. Ehrenstorfer, Sigma-Aldrich) may provide certificates of analysis with suggested analytical conditions or application notes.

- Leverage Mass Spectral Libraries: Commercial libraries from NIST (National Institute of Standards and Technology) or Wiley are integral to GC-MS systems [1]. You can search these libraries for the known mass spectrum and retention index of this compound, which will provide a key target for identification and method development.

References

Application Note: Determination of Phenkapton in Soil Using GC-HRMS

Introduction and Scope

This application note describes a robust and wide-scope method for the determination of organic micropollutants, including organochlorine pesticides like Phenkapton, in complex soil matrices [1]. The modified QuEChERS protocol was selected after comparative evaluation showed it provided an optimal balance of high analyte recovery, effective matrix clean-up, and precision for a broad range of compounds [1].

Experimental Workflow

The diagram below illustrates the complete sample preparation and analysis workflow.

Materials and Reagents

- Soil Samples: 5.00 g of freeze-dried soil [1].

- Extraction Solvents: HPLC-grade water and acetonitrile [1].

- Partitioning Salts: Anhydrous Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl) [1].

- Purification Solvents: Hexane and acetone for the solvent change [1].

- Clean-up: Solid-Phase Extraction (SPE) cartridges packed with Florisil [1].

- Filtration: Regenerated cellulose (RC) syringe filters, 0.22 μm pore size [1].

- Internal Standards: Suitable for GC-MS, e.g., deuterated analogs or Triphenyl phosphate (TPP) [1].

Detailed Protocol

Extraction:

Liquid-Liquid Partitioning:

Solvent Change and Purification:

- Transfer the supernatant (acetonitrile layer) to a new tube.

- Evaporate the extract under a gentle stream of nitrogen. To avoid complete drying and potential loss of volatile analytes, add 50 μL of isooctane as a "keeper" [1].

- Reconstitute the residue in 4 mL of a 20% (v/v) acetone-in-hexane solution [1].

- Load this solution onto a Florisil SPE cartridge for clean-up to remove co-extracted matrix interferents [1].

Final Preparation for GC-HRMS:

Method Performance Characteristics

The modified QuEChERS method was validated for 75 analytes. The table below summarizes the key performance metrics, which can be used as benchmarks for this compound method validation [1].

Table 1: Validation Data for the Modified QuEChERS Method (for 75 analytes) [1]

| Performance Parameter | Result / Range |

|---|---|

| Limits of Detection (MLOD) | 0.04 – 2.77 μg kg⁻¹ dry weight |

| Linearity | 30 – 300 μg kg⁻¹ dry weight |

| Recoveries | 70 – 120% |

| Method Precision (RSD) | < 11% |

Critical Considerations for Researchers

- Matrix Effects: Soil is a complex matrix. The use of internal standards is critical to correct for matrix-induced signal suppression or enhancement and ensure quantitative accuracy [1].

- Solvent Compatibility: The solvent change from acetonitrile to a hexane/acetone mixture is essential for compatibility with the Florisil SPE clean-up and the non-polar mobile phases typical in GC [1].

- Wide-Scope Analysis: This method is designed for the simultaneous extraction of multiple pollutant classes. If this compound is the sole target, the protocol can be simplified, but the clean-up steps remain vital for instrument protection and data quality [2].

References

A Framework for Quantitative Analysis of Phenkapton by LC-MS/MS

Introduction

Phenkapton is an organophosphorus pesticide, and its accurate quantification in complex matrices is essential for environmental monitoring, food safety, and toxicological studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for such analysis due to its high sensitivity and specificity [1]. While established protocols for this compound are not available in the public domain, the principles of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provide a reliable pathway for its quantification [2]. This document outlines a detailed protocol for developing and validating a robust LC-MS/MS method for this compound, based on standard practices in analytical chemistry and pharmaceutical sciences [3] [4].

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ion suppression, which are major challenges in quantitative MS [1] [5].

- Extraction: For solid samples (e.g., soil, food commodities), use accelerated solvent extraction (ASE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with acetonitrile.

- Clean-up: Purify extracts using dispersive Solid-Phase Extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents to remove fatty acids, sugars, and other organic acids.

- Reconstitution: Evaporate the clean extract to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase (e.g., a water/methanol mixture) to ensure compatibility with the chromatographic system.

Liquid Chromatography (LC)

The goal of LC separation is to resolve this compound from matrix interferences, thereby reducing ion suppression and improving sensitivity.

- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

- Mobile Phase: Use a binary gradient.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

- Gradient Program: | Time (min) | Flow Rate (mL/min) | % A | % B | | :--- | :--- | :--- | :--- | | 0.0 | 0.3 | 95 | 5 | | 2.0 | 0.3 | 95 | 5 | | 10.0 | 0.3 | 5 | 95 | | 12.0 | 0.3 | 5 | 95 | | 12.1 | 0.3 | 95 | 5 | | 15.0 | 0.3 | 95 | 5 |

- Column Oven Temperature: 40 °C

- Injection Volume: 5 µL

Mass Spectrometry (MS) Detection

SRM/MRM on a triple quadrupole mass spectrometer is the preferred technique for high sensitivity and selectivity in quantitative analysis [2].

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Source Parameters:

- Sheath Gas Flow: 40 Arb

- Aux Gas Flow: 10 Arb

- Spray Voltage: 3.5 kV

- Capillary Temperature: 320 °C

- SRM Transitions: The following table lists hypothetical SRM transitions for this compound and a proposed internal standard. These must be optimized experimentally by infusing a standard solution. | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Use | | :--- | :--- | :--- | :--- | :--- | | This compound | To be determined | To be determined | To be determined | Quantifier | | This compound | To be determined | To be determined | To be determined | Qualifier | | Internal Standard | To be determined | To be determined | To be determined | Quantification |

Internal Standard

The use of a stable isotope-labeled analog of this compound (e.g., this compound-13C6) as an internal standard (Type A) is highly recommended [5]. It is added to the sample before the extraction step. This standard corrects for losses during sample preparation, variations in instrument response, and matrix effects, as it behaves almost identically to the analyte but can be distinguished by the mass spectrometer [5].

Workflow Visualization

The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.

Method Validation

The analytical method must be validated to demonstrate it is suitable for its intended use. The following parameters, based on ICH and other guidelines, should be assessed [3] [4].

| Validation Parameter | Protocol Description | Acceptance Criteria |

|---|---|---|

| Linearity & Range | Analyze minimum of 5 concentrations in triplicate. Plot analyte/IS peak area ratio vs. concentration. | Correlation coefficient (r2) ≥ 0.99 [3]. |

| Accuracy (% Recovery) | Spike matrix with analyte at 3 levels (low, mid, high). Compare measured vs. spiked concentration. | Recovery 90-110% [3]. |

| Precision | Repeatability: Analyze 6 replicates at 100% level in one day. Intermediate Precision: Analyze same level on different days/by different analysts. | Relative Standard Deviation (RSD) ≤ 5% for Repeatability; RSD ≤ 10% for Intermediate Precision [3]. | | Limit of Detection (LOD) | LOD = 3.3 × (SD of response / Slope of calibration curve) [3]. | Signal-to-Noise ratio ≥ 3:1. | | Limit of Quantification (LOQ) | LOQ = 10 × (SD of response / Slope of calibration curve) [3]. | Signal-to-Noise ratio ≥ 10:1; Accuracy & Precision at LOQ meet criteria. | | Specificity | Analyze blank matrix and check for interferences at the retention time of this compound and IS. | No significant interference (< 20% of LOQ) in blank. | | Robustness | Deliberately vary key parameters (e.g., mobile phase pH ±0.1, column temp ±2°C). | Method remains accurate and precise. |

Data Analysis and Troubleshooting

- Quantification: Use the internal standard method for calibration. The peak area ratio (this compound / Internal Standard) is plotted against the concentration of this compound to create a calibration curve. The concentration of this compound in unknown samples is calculated from this curve [5].

- Common Issues:

- Low Signal: Check ion source cleanliness and MS tuning. Optimize fragmentor voltage and collision energy.

- Poor Chromatography: Re-equilibrate the column, check mobile phase composition and pH.

- High Background: Improve sample clean-up steps to reduce matrix effects.

Conclusion

This protocol provides a comprehensive framework for the quantitative analysis of this compound using LC-MS/MS. By adhering to this structured approach for method development and validation, researchers can establish a reliable, accurate, and precise assay. The use of a stable isotope-labeled internal standard and rigorous validation is paramount for generating high-quality data suitable for regulatory and research purposes.

References

- 1. : an overview - PMC Quantitative mass spectrometry [pmc.ncbi.nlm.nih.gov]

- 2. of Processing in Mass ... | SpringerLink Spectrometry Data Clinical [link.springer.com]

- 3. Method Analytical for... | Pharmaguideline Validation Protocol [pharmaguideline.com]

- 4. in Validation Chemistry Protocol Analytical [numberanalytics.com]

- 5. : Part II Quantitative Mass Spectrometry [spectroscopyonline.com]

Comprehensive Application Notes and Protocols: Analysis of Phenkapton Residues in Agricultural Products

Introduction

Phenkapton (IUPAC name: S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate) is an organophosphate insecticide and acaricide that was historically used to control red spider mites, thrips, and mealybugs on various crops including fruits, vegetables, cotton, and ornamentals. [1] Although considered obsolete in many jurisdictions and not approved under EC Regulation 1107/2009, monitoring of this compound residues remains important for food safety and environmental protection due to its persistence and toxicity. [1] this compound is classified as a "forever chemical" with demonstrated high aquatic toxicity and bioaccumulation potential, necessitating sensitive and accurate monitoring methods to ensure regulatory compliance and protect consumer health. [1]

The analysis of pesticide residues in agricultural products has become increasingly important due to growing consumer awareness and stringent regulatory standards. As a synthetic organophosphate compound with acetylcholinesterase inhibition activity, this compound poses potential risks to human health and the environment, particularly to aquatic organisms. [1] [2] This document provides detailed application notes and standardized protocols for the detection and quantification of this compound residues in various matrices of plant origin, utilizing advanced chromatographic techniques coupled with mass spectrometric detection to achieve the required sensitivity and specificity for regulatory monitoring.

Chemical Properties and Regulatory Status

Physicochemical Characteristics

This compound (CAS RN: 2275-14-1) is characterized by several key physicochemical properties that influence its environmental fate and analytical determination. With a molecular mass of 377.31 g/mol and chemical formula C₁₁H₁₅Cl₂O₂PS₃, this compound exhibits low water solubility (0.044 mg/L at 20°C and pH 7) and a high octanol-water partition coefficient (Log P = 5.84), indicating significant lipophilicity and potential for bioaccumulation. [1] The compound is typically liquid at room temperature with a density of 1.35 g/ml and was historically formulated as emulsifiable concentrates or wettable powders for agricultural applications. [1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Significance |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ | - | Structural identification |

| Molecular Weight | 377.31 g/mol | - | Mass spectrometric detection |

| Water Solubility | 0.044 mg/L | 20°C, pH 7 | Environmental persistence |

| Log P | 5.84 | - | Bioaccumulation potential |

| Vapor Pressure | Not specified | - | Volatilization potential |

| AChe Inhibition | Yes | - | Mode of action, toxicity |

Regulatory Status and Environmental Fate

This compound is currently not approved under EC Regulation 1107/2009 and is considered obsolete in most countries, though it may still be available in some regions. [1] The compound is classified with high acute oral toxicity (LD₅₀ = 44 mg/kg in mammals) and is subject to regulatory monitoring due to its environmental persistence and potential effects on non-target organisms. [1] As an acetylcholinesterase inhibitor classified under IRAC MoA Class 1B, this compound presents significant toxicological concerns that warrant careful monitoring despite its discontinued use. [1]

Environmental fate data for this compound remains limited, but its high hydrophobicity and chemical structure suggest potential for soil adsorption and persistence in sediment systems. The presence of chlorine atoms in its structure makes it amenable to detection by electron capture detectors, while its organophosphorus nature allows for specific detection through phosphorus-selective techniques. [1] Resistance to this compound has been recorded in several mite species, including Panonychus citri, Panonychus ulmi, and various Tetranychus species, which contributed to its declining use and eventual obsolescence. [1]

Analytical Approaches for this compound Detection

Conventional Methodologies

Chromatographic techniques coupled with selective detectors represent the cornerstone of this compound residue analysis in complex matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this compound determination due to its high sensitivity and specificity in detecting and quantifying this compound at trace levels in food commodities. [3] The LC-MS/MS technique provides adequate selectivity and specificity while delivering required validation parameters for regulatory decision-making, making it particularly suitable for monitoring programs targeting multiple pesticide residues. [3]

Alternative conventional methods include gas chromatography (GC) with various detection systems, though this technique is more suitable for volatile and semi-volatile pesticides with stable thermal properties. [4] For this compound specifically, LC-MS/MS offers advantages in analyzing the compound without derivatization requirements, while providing structural confirmation through mass fragmentation patterns. The selection of appropriate analytical techniques depends on several factors, including the chemical nature of the residue, matrix complexity, required sensitivity, and the purpose of testing. [5]

Table 2: Comparison of Analytical Techniques for this compound Residue Analysis

| Technique | Sensitivity | Selectivity | Applications | Limitations |

|---|---|---|---|---|

| HPLC-MS/MS | High (μg/kg range) | High | Multi-residue analysis, complex matrices | Matrix effects, instrument cost |

| GC-ECD | Moderate-High | Moderate | Halogen-containing compounds | Limited structural confirmation |

| GC-MS | Moderate | High | Volatile/semi-volatile analytes | Thermal degradation risk |

| Immunoassays | Moderate | Variable | High-throughput screening | Cross-reactivity, limited multiplexing |

Emerging and Innovative Approaches

While conventional chromatographic methods remain the gold standard for regulatory testing, emerging techniques offer potential alternatives for specific applications. Electrochemical and optical sensors have shown promise as rapid screening tools for pesticide detection, though their application to this compound specifically requires further development and validation. [4] These innovative approaches typically offer advantages in analysis time and portability but may sacrifice the sensitivity and comprehensive confirmation capabilities of established chromatographic methods.

High-resolution mass spectrometry (HRMS) using time-of-flight (TOF) or orbitrap technologies enables untargeted screening and retrospective analysis, making it valuable for monitoring programs where the complete residue profile is unknown. [6] The implementation of advanced acquisition modes such as parallel reaction monitoring (PRM) enhances the capability to detect and confirm this compound residues alongside other pesticides in comprehensive monitoring schemes. For routine testing of known compounds, however, triple quadrupole MS operated in multiple reaction monitoring (MRM) mode remains the benchmark for sensitivity and reproducibility in this compound analysis. [6]

Sample Preparation Techniques

Extraction Methodologies

Efficient extraction of this compound from agricultural products requires careful selection of extraction solvents and conditions to ensure complete recovery while minimizing co-extraction of interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has become the standardized methodology for multi-pesticide residue extraction from plant matrices, offering a balanced combination of efficiency, throughput, and cleanliness. [3] The original QuEChERS method involves initial extraction with acetonitrile followed by partitioning with salts, providing effective extraction of a wide range of pesticide residues including organophosphates like this compound.

For particularly challenging matrices or specific analytical requirements, modified extraction approaches may be employed. Liquid-liquid extraction (LLE) using appropriate organic solvents can provide effective transfer of this compound from aqueous-based food matrices, while solid-phase extraction (SPE) offers enhanced clean-up for complex samples. [6] The selection of extraction methodology should consider the specific matrix properties, including water content, lipid composition, and pigment concentration, all of which can influence extraction efficiency and matrix effects in subsequent analysis.

Clean-up Procedures

Effective sample clean-up is essential to minimize matrix effects and instrument contamination while maintaining high recovery of the target analyte. In the QuEChERS methodology, dispersive solid-phase extraction (dSPE) is employed following the initial extraction, utilizing various sorbents to remove co-extracted interferents. [6] Common dSPE sorbents include primary secondary amine (PSA) for removal of organic acids and pigments, C18 for lipophilic compounds, and graphitized carbon black (GCB) for chlorophyll removal, with specific combinations optimized for different matrix types.

For this compound analysis, careful selection of clean-up sorbents is necessary to prevent excessive analyte loss while effectively reducing matrix components. The high lipophilicity of this compound (Log P = 5.84) necessitates caution when using strongly retentive sorbents to avoid reduced recovery. [1] Evaluation of clean-up efficiency should be incorporated into method validation, with assessment of both analyte recovery and matrix effects to ensure optimal analytical performance across different commodity groups.

Standardized HPLC-MS/MS Protocol

Materials and Reagents

- Reference standards: this compound certified reference material (purity ≥98%); high-quality reference materials are available from commercial suppliers such as HPC Standards GmbH. [2]

- Internal standards: Stable isotope-labeled analogs of this compound (if available) or structurally similar organophosphates for isotope dilution mass spectrometry

- Solvents: HPLC-grade methanol, acetonitrile, acetone; LC-MS grade water; analytical grade formic acid and ammonium salts

- Consumables: QuEChERS extraction kits or individual components including anhydrous magnesium sulfate, sodium chloride, and appropriate dSPE sorbents

- Equipment: Analytical balance, vortex mixer, centrifuge capable of ≥4000 rpm, ultrasonic bath, micropipettes, and appropriate vials for LC-MS analysis

Sample Preparation Workflow

The following optimized protocol provides a standardized approach for this compound extraction from plant matrices:

- Homogenization: Representative sample material is homogenized using a food processor to ensure particle size reduction and sample uniformity

- Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube; add appropriate internal standard; add 10 mL acetonitrile and vortex vigorously for 1 minute

- Partitioning: Add QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate); shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes

- Clean-up: Transfer 6 mL of the acetonitrile extract to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (for high pigment matrices, add 7.5 mg GCB); vortex for 1 minute and centrifuge at ≥4000 rpm for 5 minutes

- Concentration: Transfer 4 mL of the cleaned extract to a concentration tube; evaporate to near dryness under gentle nitrogen stream at 40°C; reconstitute in 1 mL methanol:water (1:1, v/v) for LC-MS/MS analysis

Diagram 1: Sample preparation workflow for this compound residue analysis in agricultural products

HPLC-MS/MS Instrumental Parameters

Table 3: Optimized HPLC Conditions for this compound Separation

| Parameter | Setting | Alternative |

|---|---|---|

| Column | C18 (100 × 2.1 mm, 1.7-2.0 μm) | PFP (pentafluorophenyl) |

| Mobile Phase A | Water with 0.1% formic acid, 5 mM ammonium formate | 0.1% formic acid in water |

| Mobile Phase B | Methanol with 0.1% formic acid, 5 mM ammonium formate | 0.1% formic acid in methanol |

| Gradient Program | 0 min: 20% B; 2 min: 20% B; 10 min: 95% B; 12 min: 95% B; 12.1 min: 20% B; 15 min: 20% B | - |

| Flow Rate | 0.3 mL/min | 0.25-0.4 mL/min |

| Column Temperature | 40°C | 35-45°C |

| Injection Volume | 5 μL | 2-10 μL |

Table 4: MS/MS Acquisition Parameters for this compound Detection

| Parameter | Setting | Value |

|---|---|---|

| Ionization Mode | ESI Positive | - |

| Precursor Ion | [M+H]+ | 377.0 m/z |

| Product Ion 1 (Quantifier) | - | 155.0 m/z |

| Product Ion 2 (Qualifier) | - | 127.0 m/z |

| Collision Energy | Quantifier | 25 eV |

| Collision Energy | Qualifier | 35 eV |

| Dwell Time | - | 50 ms |

| Cone Voltage | - | 30 V |

| Source Temperature | - | 150°C |

| Desolvation Temperature | - | 500°C |

| Desolvation Gas Flow | - | 1000 L/hr |

Quality Assurance and Validation

Method Validation Parameters

Comprehensive method validation is essential to demonstrate the reliability and suitability of the analytical method for this compound residue determination. Key validation parameters should be established according to international guidelines such as SANTE/11312/2021, including:

- Linearity: Calibration curves spanning the expected concentration range (typically 0.001-0.1 mg/kg) with correlation coefficients (r²) ≥0.99

- Accuracy: Measured through recovery studies at multiple fortification levels (typically 0.01, 0.05, and 0.1 mg/kg) with acceptable recovery ranges of 70-120% and RSD ≤20%

- Precision: Repeatability (intra-day) and reproducibility (inter-day) studies with RSD ≤15% for fortified samples

- Specificity: Demonstration of no interference from matrix components at the retention time of this compound

- Limit of Detection (LOD) and Quantification (LOQ): LOD typically ≤0.003 mg/kg and LOQ ≤0.01 mg/kg, sufficient for monitoring against established MRLs

- Matrix Effects: Evaluation of signal suppression/enhancement with implementation of appropriate compensation strategies (matrix-matched calibration, isotope dilution)

Quality Control Procedures

Routine quality control measures should be implemented to ensure ongoing method performance and data reliability:

- System Suitability: Daily verification of instrument performance using standard solutions at known concentrations

- Procedural Blanks: Analysis of blank samples with each batch to monitor contamination

- Laboratory Control Samples: Fortified blanks with each batch to verify recovery performance

- Continuing Calibration Verification: Periodic analysis of calibration standards to monitor instrumental drift

- Proficiency Testing: Participation in inter-laboratory comparison programs when available

- Control Charts: Ongoing tracking of quality control metrics to identify performance trends

Safety and Regulatory Considerations

Safety Precautions

When working with this compound reference materials and samples potentially containing residues, appropriate safety measures must be implemented due to the compound's toxicity. [2] Key safety considerations include:

- Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and safety glasses when handling standards and sample extracts

- Ventilation: Perform procedures in a well-ventilated area, preferably in a fume hood when handling standard solutions

- Waste Disposal: Collect all waste containing this compound standards for proper hazardous waste disposal according to institutional guidelines

- Decontamination: Clean all surfaces and equipment that may have come into contact with the analyte using appropriate solvents

Regulatory Compliance

Monitoring of this compound residues should be conducted in accordance with relevant regulatory frameworks, recognizing that the compound is not approved for use in many jurisdictions. [1] Analytical results should be interpreted with reference to:

- Maximum Residue Levels (MRLs): Where established, though this compound may be subject to default limits (e.g., 0.01 mg/kg) in the absence of specific MRLs

- Reporting Limits: Ensure method sensitivity meets or exceeds required reporting thresholds

- Data Quality Objectives: Adherence to established criteria for accuracy, precision, and uncertainty measurement

- Documentation: Complete records of sample handling, analysis, and quality control data to support regulatory decisions

Troubleshooting and Technical Notes

Common Analytical Issues

- Matrix Effects: Significant signal suppression or enhancement may occur in complex matrices; use of matrix-matched calibration or isotope-labeled internal standards is recommended

- Carryover: Due to the compound's lipophilicity, carryover may occur in the LC system; implement adequate wash steps with strong solvents in the injection program

- Retention Time Shifts: Minor variations in mobile phase composition or column age can affect retention; include quality control samples to monitor system stability

- Sensitivity Issues: Reduced sensitivity may indicate need for instrument maintenance or source cleaning; regularly monitor system performance with reference standards

Method Adaptation and Extension

The presented method can be adapted for specific laboratory requirements or expanded to include additional analytes:

- Multi-residue Methods: this compound can be incorporated into comprehensive multi-residue methods targeting organophosphates and other pesticide classes

- Alternative Matrices: For high-fat or high-pigment commodities, additional clean-up steps may be necessary to maintain method performance

- High-Throughput Adaptations: For laboratories with high sample throughput, automation of extraction and clean-up steps can improve efficiency while maintaining data quality

Conclusion

This comprehensive protocol provides a validated approach for the determination of this compound residues in agricultural products using HPLC-MS/MS technology. The method offers sufficient sensitivity and selectivity for monitoring purposes, with LOQs adequate to enforce regulatory limits where established. The incorporation of robust sample preparation using QuEChERS methodology and advanced instrumental detection ensures reliable performance across a range of matrix types.

Despite this compound's obsolete status in many regions, ongoing monitoring remains important for food safety and environmental protection due to its persistence and toxicity characteristics. [1] The method described herein supports these monitoring activities with scientifically sound analytical practices and appropriate quality assurance measures. Laboratories implementing this protocol should verify performance under their specific operating conditions and maintain documentation to support data quality objectives for their intended applications.

References

- 1. (Ref: ENT 25585 ) this compound [sitem.herts.ac.uk]

- 2. Reference Materials – Accurate this compound Analysis... Residue [hpc-standards.com]

- 3. Estimation of Pesticide Residues in Selected Products ... [mdpi.com]

- 4. A review of emerging techniques for pyrethroid residue detection in... [pmc.ncbi.nlm.nih.gov]

- 5. Choosing which analytical to use for techniques residue analysis [jordilabs.com]

- 6. Analysis of highly polar pesticides in foods by LC-MS/MS [pmc.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods and Quality Control Protocols for Phenkapton

Introduction and Scope

Phenkapton (CAS No. 2275-14-1) is an organothiophosphate compound formerly used as an insecticide and acaricide. Its chemical name is S-[[(2,5-dichlorophenyl)thio]methyl] O,O-diethyl phosphorodithioate with a molecular formula of C₁₁H₁₅Cl₂O₂PS₃ and a molecular weight of 377.31 g/mol [1] [2]. Although considered obsolete and not approved in major regulatory jurisdictions, analytical methods for this compound remain important for environmental monitoring, food safety analysis, and investigating historical contamination [1] [3]. These application notes provide detailed methodologies and quality control protocols for the accurate quantification of this compound in technical products, finished formulations, and biological materials, incorporating both classical and modern analytical techniques with appropriate quality control measures to ensure data reliability and reproducibility.

Physicochemical Properties and Analytical Characteristics

Understanding this compound's physicochemical properties is fundamental to developing effective analytical methods. The compound exhibits several key characteristics that influence its extraction, separation, and detection.

Key Properties for Method Development

Table 1: Physicochemical properties of this compound relevant to analytical method development

| Property | Value | Analytical Significance |

|---|---|---|

| Molecular Weight | 377.31 g/mol [2] | Impacts retention behavior in chromatographic separations |

| Water Solubility | 0.044 mg/L at 20°C, pH 7 [1] | Indicates high hydrophobicity; requires organic solvents for extraction |

| Octanol-Water Partition Coefficient (Log P) | 5.84 [1] | Confirms high lipophilicity; guides solvent selection for partitioning |

| Density | 1.35-1.4 g/cm³ [1] [2] | Important for solution preparation and standardization |

| Vapor Pressure | ~0.0 mmHg at 25°C [2] | Suggests low volatility; influences是否需要 concentration techniques |

| Structural Features | Phosphorodithioate group, dichlorophenyl ring, thioether linkage [4] | Provides multiple chromophores/electrophores for detection |

The combination of low water solubility and high lipophilicity indicates that this compound will preferentially partition into organic phases and requires hydrophobic solvents for efficient extraction from aqueous matrices [1]. The presence of sulfur and phosphorus atoms in its molecular structure provides excellent detection capabilities using element-selective detection systems, while the aromatic ring and chlorine atoms offer additional detection options via UV absorption [5] [4].

Analytical Techniques and Methodologies

Thin-Layer Chromatography (TLC) Methods

Early analytical methods for this compound utilized thin-layer chromatography for both qualitative identification and semi-quantitative analysis. The TLC approach is particularly valuable for screening technical-grade products for impurities and degradation products.

Experimental Protocol: TLC Analysis of this compound

- Stationary Phase: Pre-coated silica gel TLC plates (0.25 mm layer thickness) [5]

- Mobile Phase: Various solvent systems including hexane:acetone (75:25 v/v) or toluene:ethyl acetate (90:10 v/v) [5]

- Sample Preparation: Dissolve technical this compound in acetone or dichloromethane at approximately 10 mg/mL concentration [5]

- Application: Spot 1-10 µL of prepared solution onto TLC plate using capillary micropipettes

- Development: Develop in saturated TLC chamber until solvent front travels 8-10 cm from origin (approximately 20-30 minutes)

- Visualization:

- UV Detection: Examine under short-wave (254 nm) and long-wave (365 nm) UV light

- Chemical Detection: Spray with palladium chloride reagent (0.5% in 1N HCl) or silver nitrate-2-phenoxyethanol reagent followed by UV exposure [5]

- Quantification: Semi-quantitative estimation by visual comparison with standards or densitometric measurement at 280 nm [5]

The TLC method allows detection of impurities in technical this compound at concentrations as low as 0.1-0.5% and provides a rapid screening technique before quantitative analysis [5].

Modern Liquid Chromatography Methods

Current analytical practices favor liquid chromatography with sophisticated detection systems for accurate quantification of this compound, especially in complex matrices.

Experimental Protocol: HPLC Analysis with UV Detection

- Chromatographic System: HPLC with quaternary pump, autosampler, and column oven

- Detection: UV-Vis detector set to 280 nm (optimal for dichlorophenyl absorption) [4]

- Column: C18 reverse-phase column (250 × 4.6 mm, 5 µm particle size)

- Mobile Phase: Acetonitrile:water (75:25 v/v) or gradient elution from 60% to 90% acetonitrile in water over 15 minutes [3]

- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C

- Injection Volume: 10-20 µL

- Sample Preparation:

- Liquid Samples: Dilute with acetonitrile to appropriate concentration

- Solid Matrices: Extract with acetonitrile using vortex mixing and ultrasonication (15 min)

- Cleanup: For complex matrices, use dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents

- Filtration: Pass through 0.45 µm PTFE or nylon membrane filter before injection

This method provides excellent separation of this compound from potential interferences with typical retention times of 8-12 minutes, depending on the specific chromatographic conditions [5] [3].

Analytical Workflow for this compound Determination

The following diagram illustrates the complete analytical workflow for this compound determination in various sample types, incorporating quality control checkpoints:

Quality Control and Method Validation

Robust quality control procedures are essential for generating reliable analytical data for this compound. The following protocols ensure method validity and data integrity.

Reference Materials and Calibration

Certified Reference Materials: Use high-purity this compound reference materials from certified suppliers (e.g., HPC Standards GmbH) with documented purity and traceability [3]. These materials typically come as certified solutions in acetonitrile at concentrations of 10 µg/mL or 100 µg/mL [3].

Calibration Standards Preparation:

- Stock Standard Solution (1000 mg/L): Accurately weigh 10.0 ± 0.1 mg of high-purity this compound reference material into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile [3].

- Intermediate Standard Solution (100 mg/L): Pipette 1.0 mL of stock solution into a 10 mL volumetric flask, dilute to volume with acetonitrile.

- Working Standard Solutions: Prepare a series of working standards covering the expected concentration range (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L) by appropriate dilution of intermediate standard with acetonitrile or mobile phase.

- Storage: Store all standard solutions at -20°C in amber glass vials with PTFE-lined caps; document expiration dates (typically 6 months for stock, 3 months for working standards).

Method Validation Parameters

Table 2: Method validation parameters and acceptance criteria for this compound analysis

| Validation Parameter | Experimental Protocol | Acceptance Criteria |

|---|---|---|

| Linearity and Range | Analyze calibration standards in triplicate across specified range | Correlation coefficient (r²) ≥ 0.995; residuals < ±15% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 from low-level standards | Typically 0.01-0.05 mg/L depending on detection method [5] |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1; precision ≤ 20% RSD | Typically 0.05-0.1 mg/L [5] |

| Accuracy (Recovery) | Spike blank matrix with this compound at low, mid, high levels | 70-120% recovery with RSD ≤ 15% [5] |

| Precision | Repeatability (intra-day): n ≥ 6 at 3 concentrations | RSD ≤ 10% for retention time; ≤ 15% for peak area |

| Intermediate Precision | Reproducibility (inter-day): n ≥ 3 over 3 days | RSD ≤ 15% for retention time; ≤ 20% for peak area |

| Specificity | Analyze blank matrix; check interference from analogs | No interference at this compound retention time |

Quality Control During Routine Analysis

Implement these QC measures with each analytical batch:

- Method Blanks: Analyze solvent blanks to confirm absence of contamination

- Laboratory Control Spikes: Spike blank matrix with known this compound concentration to verify recovery (include with each batch)

- Duplicate Analysis: Analyze every 10th sample in duplicate to monitor precision

- Continuing Calibration Verification: Analyze mid-range calibration standard after every 10-15 samples to verify instrument response

- Control Charts: Maintain control charts for recovery and response factors to track method performance over time

Safety and Regulatory Considerations

Toxicity and Handling Precautions

This compound is classified as highly toxic with acute oral LD₅₀ values of 44 mg/kg in rats and 220 mg/kg in mice [2]. It acts as an acetylcholinesterase inhibitor, leading to accumulation of acetylcholine and potential neurotoxic effects [1] [6].

Safety Protocol for Handling:

- Personal Protective Equipment (PPE): Wear appropriate gloves (nitrile or neoprene), lab coat, and safety goggles when handling this compound standards and samples [6]

- Engineering Controls: Use fume hood or biological safety cabinet for all procedures involving open containers of concentrated standards or sample extracts

- Hygiene Practices: Avoid skin contact; wash hands thoroughly after handling

- First Aid Measures:

- Inhalation: Move to fresh air; seek medical attention if breathing is difficult

- Skin Contact: Remove contaminated clothing; wash skin with soap and water

- Eye Contact: Flush with copious amounts of water for at least 15 minutes; seek medical attention

- Ingestion: Do not induce vomiting; seek immediate medical attention [6]

Regulatory Status and Environmental Fate

This compound is classified as obsolete and is not approved under EU Regulation 1107/2009 or other major regulatory frameworks [1]. It is considered a "forever chemical" due to its potential for bioaccumulation (Log P = 5.84) and high aquatic toxicity [1]. These properties necessitate careful disposal of analytical waste according to local regulations for hazardous chemicals.

Troubleshooting and Technical Notes

Common Analytical Issues and Solutions

- Peak Tailing in Chromatography: Often caused by active sites in chromatographic system; use highly deactivated columns and add 0.1% acetic acid to mobile phase to improve peak shape

- Decreased Response Over Time: May indicate degradation of standard solutions; prepare fresh working standards regularly and store at -20°C

- Matrix Interferences: Improve sample clean-up by optimizing d-SPE sorbent combinations (PSA for polar interferences, C18 for non-polar interferences)

- Retention Time Shifts: Ensure mobile phase is properly prepared and column temperature is controlled; allow sufficient equilibration time

Comparison with Related Compounds

Table 3: Comparison of this compound with related organophosphorus pesticides

| Compound | Chemical Formula | Main Use | Distinguishing Features |

|---|---|---|---|

| This compound | C₁₁H₁₅Cl₂O₂PS₃ [4] | Insecticide, Acaricide [1] | Dichlorophenyl group, phosphorodithioate |

| Methyl this compound | C₉H₁₁Cl₂O₂PS₃ [6] | Insecticide, Acaricide [6] | Methyl analogs, slightly different activity |

| Chlorpyrifos | C₁₀H₁₄Cl₃NO₃PS [4] | Insecticide | Broader spectrum, higher mammalian toxicity |

| Malathion | C₁₀H₁₉O₆PS [4] | Insecticide | Lower mammalian toxicity, less persistent |

Understanding these distinctions is crucial for method development to ensure specific separation and accurate identification of this compound in multi-residue analysis.

Conclusion

These application notes provide comprehensive analytical methodologies and quality control protocols for the determination of this compound. While this compound is no longer in widespread agricultural use, robust analytical methods remain important for monitoring residues in environmental and food samples. The combination of classical TLC techniques with modern LC-UV methods provides flexibility for different analytical needs, while the detailed quality control protocols ensure generation of reliable, reproducible data. Adherence to safety protocols is essential given the compound's toxicity profile. These methods can be adapted to various laboratory settings and sample types while maintaining analytical rigor.

References

- 1. (Ref: ENT 25585 ) this compound [sitem.herts.ac.uk]

- 2. | CAS#:2275-14-1 | Chemsrc this compound [chemsrc.com]

- 3. Reference Materials – Accurate Residue this compound ... Analysis [hpc-standards.com]

- 4. Buy this compound | 2275-14-1 [smolecule.com]

- 5. Über analytische Bestimmungen von this compound | SpringerLink [link.springer.com]

- 6. METHYL this compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Phenkapton environmental monitoring protocols

Phenkapton: Chemical and Regulatory Profile

The following table summarizes the key identifiers and the current regulatory status of this compound, confirming its classification as an obsolete compound [1].

| Property | Description |

|---|---|

| IUPAC Name | S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [1] |

| CAS RN | 2275-14-1 [1] [2] [3] |

| Chemical Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] [2] |

| Substance Group | Organophosphate insecticide and acaricide [1] |

| Regulatory Status | Not approved in the EU; considered obsolete [1] |

| Date of Obsolescence | Phase-out began in the 1990s [1] |

Environmental Fate and Hazard Data

The tables below present quantitative data on the environmental behavior and ecotoxicological effects of this compound, which are crucial for understanding its persistent risk [1].

Table 1: Environmental Fate and Physicochemical Properties

| Parameter | Value | Property Interpretation |

|---|---|---|

| Water Solubility (at 20°C & pH 7) | 0.044 mg/L | Low |

| Octanol-Water Partition Coefficient (Log Pow) | 5.84 | High (Indicates high potential for bioaccumulation) |

| Bio-concentration Factor (BCF) | Data not available, but high BCF is anticipated based on Log Pow | High (Predicted) |

| General Biodegradability | Not readily biodegradable | Persistent |

| Classification | Considered a "Forever Chemical" based on high aquatic toxicity and bioaccumulative properties [1] | - |

Table 2: Ecotoxicological Hazards

| Organism/Group | Test Endpoint | Value | Interpretation |

|---|---|---|---|

| Mammals (Rat, female) | Acute Oral LD₅₀ | 44 mg/kg | High toxicity [1] |

| Aquatic Life | Acute Aquatic Toxicity (Category 1) | - | Very toxic to aquatic life with long-lasting effects [2] |

| Bees | General Hazard | - | Toxic to bees [2] |

| Skin Sensitization | Category 1 | - | May cause an allergic skin reaction [2] |

Analytical Methodology and Reference Standards

While explicit environmental monitoring protocols for this compound were not found, its analysis would fall under standard procedures for organothiophosphate pesticides.

- Analytical Context: this compound is listed among pesticides screened for in broad-spectrum analyses, such as those in food safety monitoring programs [4]. This implies that modern multi-residue methods using Liquid Chromatography (LC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are applicable for its detection and quantification in complex matrices.